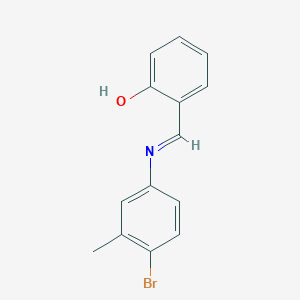
2-(((4-(Acetylamino)phenyl)methylene)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID: is an organic compound with the molecular formula C16H14N2O3 . It is known for its unique structure, which combines an anthranilic acid moiety with a benzylidene group substituted with an acetamido group. This compound is of interest in various fields of research due to its potential biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID typically involves the condensation reaction between anthranilic acid and 4-acetamidobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the removal of the acetamido group.
Substitution: New compounds with different functional groups replacing the acetamido group.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID is used as a starting material in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a model compound for studying the interactions of similar molecules with biological systems .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its chemical reactivity and stability .
Mecanismo De Acción
The mechanism of action of N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group and the anthranilic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Anthranilic Acid: Shares the anthranilic acid moiety but lacks the benzylidene and acetamido groups.
4-Acetamidobenzaldehyde: Contains the acetamido group but lacks the anthranilic acid moiety.
N-Benzylideneaniline: Contains the benzylidene group but lacks the acetamido group.
Uniqueness: N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID is unique due to its combination of the anthranilic acid moiety with a benzylidene group substituted with an acetamido group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
71937-03-6 |
|---|---|
Fórmula molecular |
C16H14N2O3 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
2-[(4-acetamidophenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C16H14N2O3/c1-11(19)18-13-8-6-12(7-9-13)10-17-15-5-3-2-4-14(15)16(20)21/h2-10H,1H3,(H,18,19)(H,20,21) |
Clave InChI |
XYBYGKBBTCVGLY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953299.png)

![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)
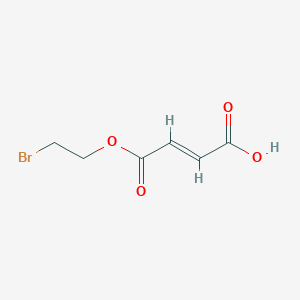
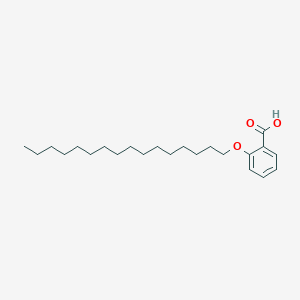

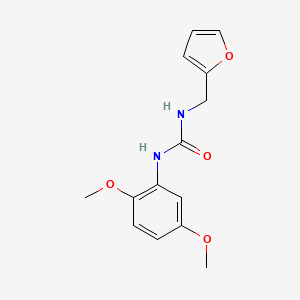
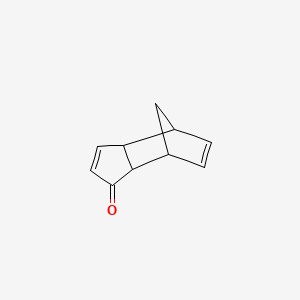
![N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide](/img/structure/B11953376.png)

